molecular formula C26H21N3O2 B7795672 2,8-dibenzyl-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one

2,8-dibenzyl-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one

Cat. No.: B7795672
M. Wt: 407.5 g/mol
InChI Key: KAEGGIFPLJZUOZ-UHFFFAOYSA-N
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Description

Compound “2,8-dibenzyl-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one” is a chemical entity with significant importance in various scientific fields. It is known for its unique chemical structure and properties, which make it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2,8-dibenzyl-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one” involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of this compound. Detailed synthetic routes are often documented in scientific literature, providing step-by-step procedures for researchers.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and purity. These methods often involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Compound “2,8-dibenzyl-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.

    Substitution: Halogenation or alkylation reactions are performed using appropriate halogenating agents or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

Compound “2,8-dibenzyl-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which compound “2,8-dibenzyl-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one” exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to changes in cellular processes, enzyme activities, or receptor functions

Comparison with Similar Compounds

  • Compound “CID 2632”
  • Compound “CID 6540461”
  • Compound “CID 5362065”
  • Compound “CID 5479530”

Comparison: Compared to these similar compounds, “2,8-dibenzyl-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one” exhibits unique properties that make it distinct. These properties include its specific chemical structure, reactivity, and potential applications. The comparison highlights its uniqueness and the advantages it offers in various research and industrial contexts.

Properties

IUPAC Name

2,8-dibenzyl-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19/h1-14,17,27,30H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEGGIFPLJZUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C3N=C(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=C3N=C(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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